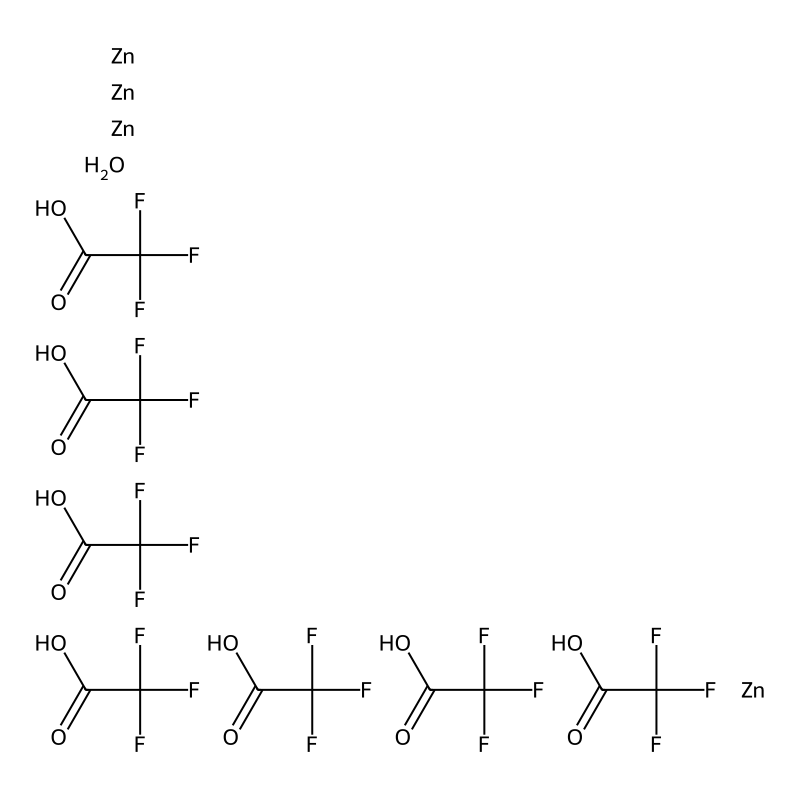

2,2,2-trifluoroacetic acid;zinc;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2,2-Trifluoroacetic acid; zinc; hydrate, commonly referred to as zinc trifluoroacetate hydrate, is an inorganic compound with the molecular formula . This compound is typically encountered as a white crystalline solid and is notable for its unique properties derived from both the trifluoroacetic acid and zinc components. The trifluoroacetate anion exhibits strong electron-withdrawing characteristics due to the presence of three fluorine atoms, which enhances the Lewis acidity of the zinc cation in the compound. This interaction leads to a tetrahedral coordination geometry where zinc is surrounded by trifluoroacetate ligands .

Acidic Catalysis

ZnTAC24 functions as an efficient and environmentally friendly acidic catalyst. Studies have shown its promising influence in several reactions, including:

- Direct formation of oxazolines: ZnTAC24 can promote the conversion of various starting materials like esters, carboxylic acids, lactones, and nitriles directly into oxazolines, which are valuable heterocyclic compounds used in pharmaceuticals and materials science [1].

Source

Tetranuclear Zinc Cluster (ZnTAC24®) - Product Blog Strem Chemicals & Materials Science:

- Transesterification: This process involves exchanging the alcohol group in an ester. ZnTAC24 effectively catalyzes the transesterification of various methyl esters, including those with functional groups like α-amino and β-keto [2].

Source

Tetranuclear Zinc Cluster (ZnTAC24®) - Product Blog Strem Chemicals & Materials Science:

- Acetylation of alcohols: ZnTAC24 can be used to introduce an acetyl group (CH3CO-) to alcohols in the presence of ethyl acetate (EtOAc) as the solvent [2].

Source

Tetranuclear Zinc Cluster (ZnTAC24®) - Product Blog Strem Chemicals & Materials Science:

- Deacylation of esters: ZnTAC24 also demonstrates catalytic activity in the deacylation process, which removes the acyl group from an ester molecule, using methanol (MeOH) as the solvent [2].

Source

Tetranuclear Zinc Cluster (ZnTAC24®) - Product Blog Strem Chemicals & Materials Science:

Zinc trifluoroacetate hydrate acts as a catalyst in various organic reactions. It has been shown to facilitate:

- Transesterification: The reaction between an alcohol and an acid anhydride to form esters.

- Cyclic Structure Formation: The conversion of linear organic molecules into cyclic forms.

The Lewis acidic nature of the zinc centers in this compound enables it to activate substrates, promoting bond-breaking and bond-forming processes during

The synthesis of zinc trifluoroacetate hydrate typically involves the reaction of zinc salts with trifluoroacetic acid under controlled conditions. Although detailed protocols are not extensively documented, a general approach includes:

- Mixing Zinc Source: Zinc oxide or zinc carbonate can be used as starting materials.

- Adding Trifluoroacetic Acid: The acid is added to the zinc source in a suitable solvent.

- Heating: The mixture is heated gently to promote reaction completion.

- Crystallization: Upon cooling, crystals of zinc trifluoroacetate hydrate can be collected by filtration .

Zinc trifluoroacetate hydrate finds applications primarily in organic synthesis as a catalyst. Its uses include:

- Catalysis in Organic Reactions: Particularly in transesterification and esterification processes.

- Biochemical Research: It may serve as a reagent in proteomics and other biochemical studies due to its ability to stabilize certain protein conformations .

- Material Science: Investigated for potential applications in developing new materials due to its unique chemical properties.

Interaction studies involving zinc trifluoroacetate hydrate focus on its catalytic efficiency and reactivity with various substrates. Research indicates that its Lewis acidic properties allow it to interact effectively with nucleophiles, enhancing reaction rates in synthetic pathways. Additionally, studies may explore its interactions with biological molecules, although this area requires further investigation to establish comprehensive profiles of activity and selectivity .

Zinc trifluoroacetate hydrate shares similarities with several related compounds, particularly those containing metal ions coordinated with carboxylate ligands. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Zinc acetate | Less acidic than trifluoroacetate; widely used as a dietary supplement. | |

| Copper(II) acetate | Exhibits different catalytic properties; used in organic synthesis as well. | |

| Calcium trifluoroacetate | Contains calcium instead of zinc; used in agricultural applications. | |

| Magnesium trifluoroacetate | Similar reactivity but different metal ion properties affecting solubility and stability. |

The uniqueness of zinc trifluoroacetate hydrate lies in its strong Lewis acidity due to the combination of the electron-withdrawing trifluoroacetate group and the coordination environment provided by the zinc ion, which enhances its catalytic capabilities compared to other metal salts .